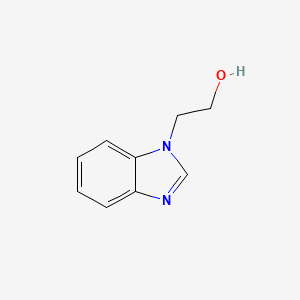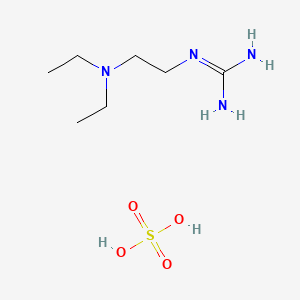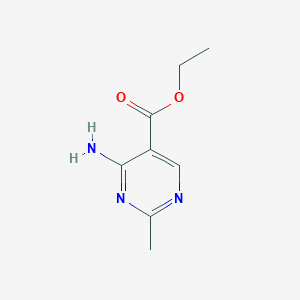
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
The compound "1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione family, which is a class of nitrogen-containing heterocycles. These compounds are characterized by a five-membered ring structure with two carbonyl groups at the 2 and 5 positions and a pyrrole moiety. The presence of the dichlorophenyl group suggests potential for various chemical properties and biological activities.
Synthesis Analysis
The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using different methods. For instance, the synthesis of 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones was achieved through the Baker-Venkatraman transformation, indicating the versatility of the core structure in undergoing chemical transformations . Another derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the potential for efficient synthetic routes .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives has been extensively studied using spectroscopic techniques such as NMR and FT-IR, as well as X-ray diffraction . These studies provide detailed information on the arrangement of atoms within the molecule and the conformation of the rings. For example, the crystal structure of a related compound showed a synclinal conformation of the terminal phenyl rings, which could influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to the reactivity of the carbonyl groups. They can react with nucleophilic reagents, leading to the formation of different condensed systems . The presence of substituents on the phenyl ring can further influence the reactivity, allowing for the synthesis of a wide range of biologically active substances.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been explored in several studies. These compounds exhibit photoluminescence and are used in the synthesis of conjugated polymers for electronic applications . Additionally, their corrosion inhibition properties on carbon steel in acidic media have been investigated, revealing that they act as good corrosion inhibitors, with their efficiency increasing with concentration . The adsorption of these compounds on metal surfaces is mainly controlled by a chemisorption process, as supported by thermodynamic data and XPS analysis .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been identified as a novel peripherally restricted Cannabinoid-1 Receptor Antagonist .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes : The compound has shown significant weight-loss efficacy in diet-induced obese mice .
-
Scientific Field : Material Science
- Application Summary : “1-(2,4-Dichlorophenyl)ethanamine” is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .
-
Scientific Field : Environmental Chemistry
- Application Summary : 2,4-Dichlorophenol (2,4-DCP), a chlorinated derivative of phenol, is used on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .
-
Scientific Field : Industrial Chemistry
- Application Summary : Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .
-
Scientific Field : Environmental Chemistry
- Application Summary : 2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula . It is a white solid that is mildly acidic (pK a = 7.9). It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .
-
Scientific Field : Industrial Chemistry
- Application Summary : Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKGARCPDEBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949285 | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
26396-57-6 | |
| Record name | NSC52624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















